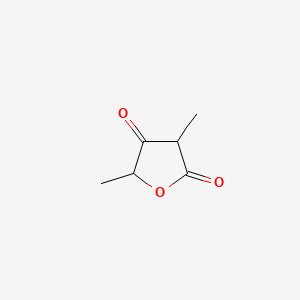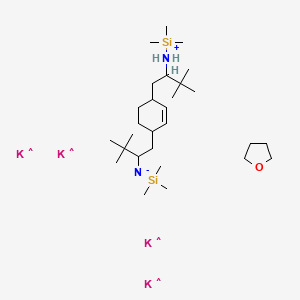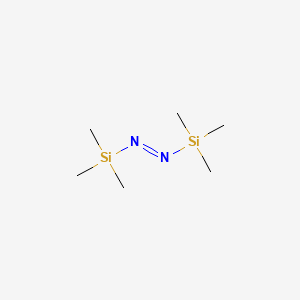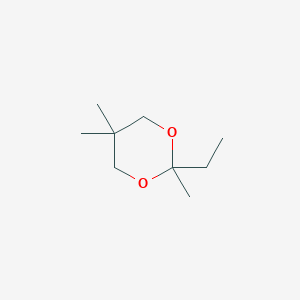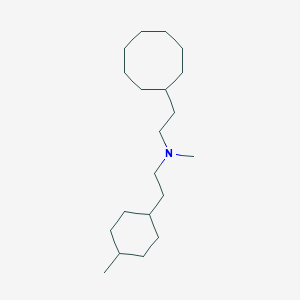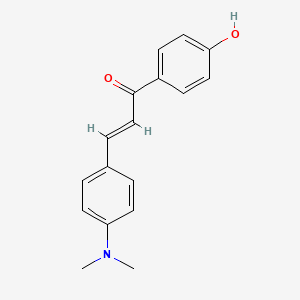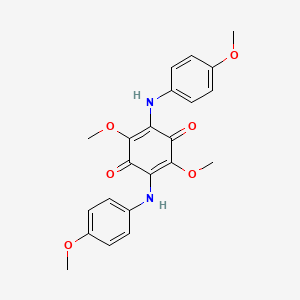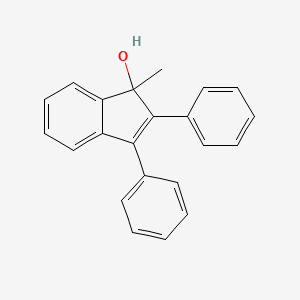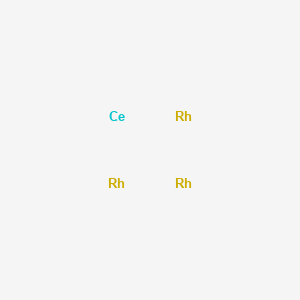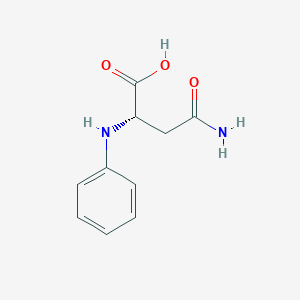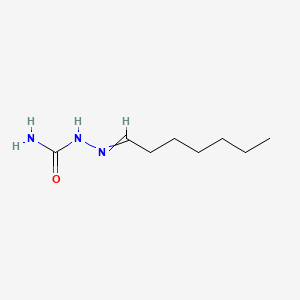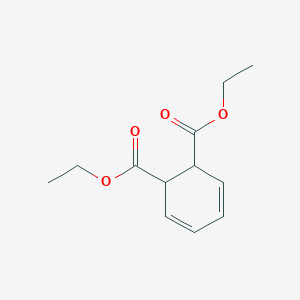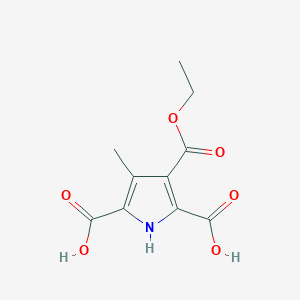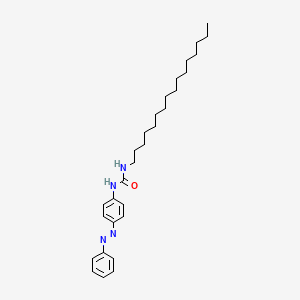
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea is a synthetic organic compound with the molecular formula C29H44N4O. It is characterized by a long hexadecyl chain attached to a urea moiety, which is further connected to a phenyl ring substituted with a phenyldiazenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea typically involves the reaction of hexadecylamine with 4-phenyldiazenylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of the diazenyl group.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The diazenyl group may also participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Hexadecyl-3-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of a diazenyl group.
1-Hexadecyl-3-(4-aminophenyl)urea: Contains an amino group in place of the diazenyl group.
1-Hexadecyl-3-(4-methylphenyl)urea: Features a methyl group on the phenyl ring.
Uniqueness
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in similar compounds with different substituents.
Propiedades
Número CAS |
6312-98-7 |
|---|---|
Fórmula molecular |
C29H44N4O |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
1-hexadecyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C29H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-30-29(34)31-26-21-23-28(24-22-26)33-32-27-19-16-15-17-20-27/h15-17,19-24H,2-14,18,25H2,1H3,(H2,30,31,34) |
Clave InChI |
XBLIRWVXKYDELK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


